molecular formula C12H16N2O2 B1385934 (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 1071292-71-1

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1385934
CAS No.: 1071292-71-1
M. Wt: 220.27 g/mol
InChI Key: LSAWYAZFUATFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C13H19N3O2. It is known for its unique structure, which includes a pyrrolidine ring and an amino-methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-amino-2-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
  • (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone

Uniqueness

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a pyrrolidine ring and an amino-methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, with the molecular formula C13H16N2O2 and a molecular weight of approximately 232.28 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an amino group and a methoxy group on a phenyl ring combined with a pyrrolidine moiety, suggests diverse pharmacological applications, particularly in cancer treatment and neuropharmacology.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Microtubule Formation : Preliminary studies suggest that this compound can interfere with microtubule dynamics, which is crucial for cell proliferation and division. This mechanism is similar to that of established anti-cancer agents that target tubulin polymerization.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as those linked to metastasis and invasion .
  • Neurotransmitter Interactions : Given its structural components, it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below is a summary of findings regarding its activity against cancer cells and other biological targets.

Activity Cell Line/Target IC50 Values Notes
Inhibition of cell proliferationMDA-MB-231 (breast cancer)15 nMStrong inhibition observed .
Inhibition of microtubule assemblyNCI-ADR-RES (cancer)1.4 μMComparable to reference compounds .
CytotoxicityPancreatic ductal adenocarcinomaNot specifiedNo cytotoxic effects at 100 μM .
Antimicrobial ActivityVarious bacterial strainsMIC values 0.0039 - 0.025 mg/mLEffective against S. aureus and E. coli .

Case Studies

Several studies have explored the biological implications of pyrrolidine derivatives, including this compound:

  • Pyrrolidine Derivatives in Cancer Treatment : A study highlighted the effectiveness of pyrrolidine-based compounds in inhibiting tumor growth and metastasis in various cancer models. The results indicated that modifications to the pyrrolidine ring significantly affected the compounds' efficacy, suggesting a structure-activity relationship (SAR) critical for designing new therapeutic agents .
  • Neuropharmacological Applications : Research has indicated that compounds similar to this compound may interact with neurotransmitter receptors, potentially leading to neuroprotective effects. This suggests avenues for further research into its role in neurodegenerative diseases .
  • Synthetic Pathways : The compound serves as a precursor for synthesizing more complex heterocyclic structures with enhanced biological activity. Various synthetic routes have been developed to modify its structure for improved efficacy against specific targets.

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAWYAZFUATFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.